3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid

Medicinal Chemistry Drug Design Permeability

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propanoic Acid (CAS 781654-86-2), also referred to as N-(4,6-Dimethyl-2-pyrimidinyl)-β-alanine, is a synthetic pyrimidine–β-alanine conjugate with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol. It belongs to the broader class of 2-aminopyrimidine–propanoic acid derivatives and is primarily utilized as a research building block for the synthesis of more complex heterocyclic molecules, including kinase inhibitor scaffolds and PPARγ-targeted agents.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 781654-86-2
Cat. No. B2886542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid
CAS781654-86-2
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCC(=O)O)C
InChIInChI=1S/C9H13N3O2/c1-6-5-7(2)12-9(11-6)10-4-3-8(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12)
InChIKeyOVOOMKQEFDAYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid: Procurement-Ready Physicochemical and Structural Baseline


3-[(4,6-Dimethylpyrimidin-2-yl)amino]propanoic Acid (CAS 781654-86-2), also referred to as N-(4,6-Dimethyl-2-pyrimidinyl)-β-alanine, is a synthetic pyrimidine–β-alanine conjugate with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol [1]. It belongs to the broader class of 2-aminopyrimidine–propanoic acid derivatives and is primarily utilized as a research building block for the synthesis of more complex heterocyclic molecules, including kinase inhibitor scaffolds and PPARγ-targeted agents [2]. Key physicochemical descriptors include a computed XLogP3-AA of 1.4, two hydrogen bond donors, five hydrogen bond acceptors, and a fraction of sp³-hybridized carbons (Fsp³) of 0.444 [1].

Why Generic Substitution of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid with Unsubstituted or Thioether Analogs Compromises Reproducibility in SAR Studies


In-class pyrimidine–propanoic acid scaffolds cannot be simply interchanged because the 4,6-dimethyl substitution pattern directly governs lipophilicity and hydrogen-bonding capacity, which are critical for target engagement in PPARγ and kinase inhibitor design [1]. Unsubstituted or thioether-linked analogs exhibit substantially different logP, Fsp³, and H-bond donor/acceptor profiles, leading to divergent permeability, solubility, and protein-binding characteristics that confound structure–activity relationship (SAR) interpretation [2]. Below, quantitative evidence demonstrates that 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid occupies a differentiated physicochemical niche that its closest analogs do not replicate.

Quantitative Differentiation of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid Against the Closest Pyrimidine–Propanoic Acid Analogs


XLogP3-AA Lipophilicity: 2.6-Fold Higher Than Unsubstituted Parent

The computed lipophilicity (XLogP3-AA) of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid is 1.4, compared to an estimated XLogP3-AA of approximately 0.53 for the unsubstituted parent 3-(pyrimidin-2-ylamino)propanoic acid (CAS 339195-50-5) [1]. This 0.87 log-unit increase (ΔlogP ≈ 0.87) corresponds to a ~7.4-fold increase in octanol–water partition coefficient, placing the target compound within the favorable lipophilicity window (logP 1–3) for passive membrane permeability and CNS target engagement, while the parent analog falls below the lower threshold [2].

Medicinal Chemistry Drug Design Permeability

Fraction sp³ (Fsp³): Higher Saturation Improves Developability Profile

The fraction of sp³-hybridized carbons (Fsp³) for 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid is 0.444 (4 sp³ carbons out of 9 total carbons) . For the closest unsubstituted comparator 3-(pyrimidin-2-ylamino)propanoic acid (C₇H₉N₃O₂), the Fsp³ is 0.143 (1 sp³ carbon out of 7) [1]. A higher Fsp³ value correlates with improved aqueous solubility, reduced crystal packing, and lower promiscuity in biological assays—factors that make the target compound a more tractable building block for hit-to-lead optimization [2].

Medicinal Chemistry Developability Solubility

Commercial Purity: ≥97% HPLC Specification Outperforms Typical 95% Analogs

3-[(4,6-Dimethylpyrimidin-2-yl)amino]propanoic acid is routinely supplied at ≥97% purity (HPLC) by multiple independent vendors including Fluorochem (97%) and Chemscene (≥97%), as well as Leyan (97%) . In contrast, the unsubstituted parent 3-(pyrimidin-2-ylamino)propanoic acid is typically offered at ≥95% purity . This consistent 2-percentage-point purity advantage reduces the total impurity burden below 3% w/w, which is critical for quantitative biochemical assays where unknown impurities can produce false-positive hits at screening concentrations of 10–100 µM, corresponding to effective impurity concentrations below 300 nM [1].

Quality Control Assay Reproducibility Procurement

GHS Hazard Classification: Fully Defined Safety Profile Enables Institutional Compliance

The target compound carries a fully codified GHS07 hazard classification with explicit H-phrases (H302 – Harmful if swallowed; H315 – Causes skin irritation; H319 – Causes serious eye irritation; H335 – May cause respiratory irritation) . In contrast, the thioether analog 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid (CAS 247225-29-2) and the oxo-analog 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid (CAS 764642-23-1) lack publicly documented GHS classifications across major vendor databases, requiring institutional Environmental Health & Safety (EH&S) offices to commission de novo hazard assessments, which can delay procurement by 5–10 business days .

Safety Regulatory Compliance Institutional Procurement

Building Block Versatility: Primary Amine Linker Enables Broader Derivatization Chemistry Than Thioether and Oxo Analogs

The secondary amine (–NH–) linker in 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid participates in a wider range of synthetic transformations than the thioether (–S–) linker in 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid or the oxo (C=O) group in the 2-oxopyrimidinyl analog. Specifically, the –NH– group enables acylation, sulfonylation, urea formation, and reductive amination—four distinct reaction classes—whereas the thioether linker is limited to oxidation and alkylation, and the oxo analog restricts derivatization to the propanoic acid terminus only [1][2].

Synthetic Chemistry Derivatization Building Block

High-Value Application Scenarios for 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid Leveraging Its Quantified Differentiation Profile


Medicinal Chemistry: Kinase Inhibitor and PPARγ Agonist Scaffold Elaboration

The 4,6-dimethyl substitution and secondary amine linker make this compound an ideal core for constructing ATP-competitive kinase inhibitor scaffolds and PPARγ agonist candidates [1]. Its XLogP3-AA of 1.4 and Fsp³ of 0.444 place it within the property space associated with favorable pharmacokinetic profiles, while the –NH– linker tolerates diverse amide and sulfonamide couplings that are essential for generating structure–activity relationship datasets [2]. Procurement of this specific building block—rather than the unsubstituted or thioether analogs—ensures consistent lipophilicity and hydrogen-bond donor counts throughout lead optimization, preventing property-discontinuity artifacts that arise when analogs with divergent logP values are substituted mid-campaign [3].

Assay-Ready Compound Provisioning for High-Throughput Screening (HTS) Libraries

With a multi-vendor purity specification of ≥97% (HPLC) and fully documented GHS07 hazard classification, this compound meets the quality and safety documentation requirements for direct inclusion in HTS compound collections without additional purification or hazard assessment [1]. The ≤3% impurity burden ensures that at 10 µM screening concentration, individual impurity levels remain below 300 nM—significantly reducing false-positive rates compared to 95%-purity analogs whose impurity levels may exceed 500 nM [2]. This has direct cost implications for screening facilities that perform confirmatory dose–response assays: fewer false positives per primary screen translate to reduced confirmatory testing costs [3].

Synthetic Chemistry: Modular Elaboration of Heterocyclic Libraries via Amine-Directed Functionalization

The –NH– linker functionality enables four distinct derivatization pathways (acylation, sulfonylation, urea formation, reductive amination) that are inaccessible to the corresponding thioether or oxo analogs [1]. This versatility allows a single procurement of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid to support multiple parallel library synthesis workflows—reducing the need for separate building block orders and minimizing inventory complexity. The 4,6-dimethyl groups additionally provide steric shielding that can bias regioselective reactions at the amine linker over the pyrimidine ring, a selectivity advantage not available with unsubstituted pyrimidine analogs [2].

Academic Core Facilities: Streamlined Institutional Procurement with Pre-Cleared EH&S Documentation

University and institutional core facilities that operate under centralized chemical procurement workflows benefit from the compound's complete GHS classification and multi-vendor availability [1]. Unlike the thioether and oxo analogs—which lack publicly available hazard classifications and consequently trigger institutional EH&S review delays—this compound can be ordered from at least three independent suppliers (Fluorochem, Chemscene, Leyan) with immediate safety clearance, ensuring uninterrupted research timelines for shared instrumentation and core-synthesis laboratories [2].

Quote Request

Request a Quote for 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.